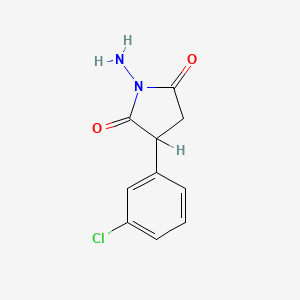
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic ring formation: Starting from simpler aromatic compounds, the formation of the polycyclic structure can be achieved through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.
Stereoselective synthesis: Ensuring the correct stereochemistry through the use of chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch reactors: For precise control over reaction conditions and stereochemistry.
Continuous flow reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of aromatic rings or hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mécanisme D'action
The mechanism by which 1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- exerts its effects involves:
Molecular targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthene: A simpler PAH with fewer hydroxyl groups.
Phenanthrene: Another PAH with a different ring structure.
Chrysene: A PAH with a similar number of rings but different substitution patterns.
Uniqueness
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- is unique due to its specific stereochemistry and hydroxylation pattern, which may confer distinct chemical and biological properties compared to other PAHs.
Propriétés
Numéro CAS |
143289-14-9 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
(1R,2S,3R,10bR)-2,3-dihydro-1H-fluoranthene-1,2,3,10b-tetrol |
InChI |
InChI=1S/C16H14O4/c17-13-10-6-3-5-9-8-4-1-2-7-11(8)16(20,12(9)10)15(19)14(13)18/h1-7,13-15,17-20H/t13-,14+,15-,16-/m1/s1 |
Clé InChI |
KEHBEOOYFBDGRQ-QKPAOTATSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C4[C@]2([C@@H]([C@H]([C@@H](C4=CC=C3)O)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C2(C(C(C(C4=CC=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B12811985.png)



![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)

![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)



![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)



